N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring, a dihydroacenaphthylene moiety, and a dichlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,6-dichlorobenzaldehyde with 3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl group and pyrazole ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(2,6-dichlorophenyl)methylidene]adamantane-1-carbohydrazide: Shares the dichlorophenyl group but has an adamantane moiety instead of the dihydroacenaphthylene group.
N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide: Contains the dihydroacenaphthylene group but differs in the other functional groups.
Uniqueness
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, a dihydroacenaphthylene moiety, and a dichlorophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C23H16Cl2N4O |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H16Cl2N4O/c24-18-5-2-6-19(25)17(18)12-26-29-23(30)21-11-20(27-28-21)15-10-9-14-8-7-13-3-1-4-16(15)22(13)14/h1-6,9-12H,7-8H2,(H,27,28)(H,29,30)/b26-12+ |
InChI Key |
GJAICNQWBGGJOL-RPPGKUMJSA-N |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=C(C=CC=C5Cl)Cl |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=C(C=CC=C5Cl)Cl |
Origin of Product |
United States |
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